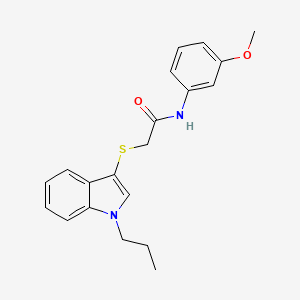

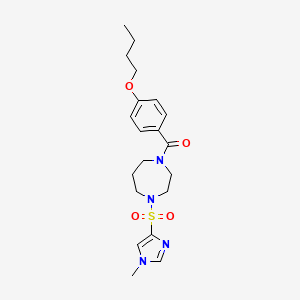

N-(3-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(3-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide and related compounds involves complex chemical procedures aimed at obtaining high-purity and high-yield products. Studies such as those by Yushyn, Holota, & Lesyk (2022), and by Shukla et al. (2012), highlight the importance of pharmacophore hybridization and the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, respectively, showing the intricate steps involved in producing compounds with desired biological activities (Yushyn, Holota, & Lesyk, 2022); (Shukla et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through various spectroscopic techniques. For instance, Adamek et al. (2014) demonstrated the use of 1H, 13C, 2D NMR, and LC-MS spectra to confirm the structure of N-acylamino)alkyl sulfones, which share structural similarities with the target compound, highlighting the methodologies for structural elucidation and the importance of precise structural characterization for understanding compound properties (Adamek et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the compound often aim to modify its structure to enhance its biological activity or to study its chemical behavior. For example, Wang et al. (2015) explored modifications to a similar compound to reduce toxicity while retaining anticancer effects, indicating the types of chemical modifications and reactions that can be applied to similar molecules (Wang et al., 2015).

Physical Properties Analysis

Understanding the physical properties, such as solubility, melting point, and crystallinity, is crucial for compound formulation and application. For instance, the work by Bai et al. (2011) on the synthesis and characterization of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, provides insights into the methods used to assess these properties and their implications for compound utility (Bai et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biomolecules, are fundamental for predicting the compound's behavior in biological systems. Research by Rehman et al. (2013) on the synthesis and screening of 5-substituted-1,3,4-oxadiazole-2yl derivatives, including enzymatic inhibition studies, exemplifies the evaluation of chemical properties relevant to biological activity and potential therapeutic applications (Rehman et al., 2013).

Scientific Research Applications

1. Anticancer Properties

Pharmacophore Hybridization in Cancer Treatment : A study by Yushyn, Holota, & Lesyk (2022) discussed a novel approach to drug design using pharmacophore hybridization, targeting anticancer properties. This approach is crucial in developing small molecules with potential cancer-fighting abilities.

Heterocyclic Compounds in Tumor Inhibition : Research by Faheem (2018) evaluated heterocyclic novel derivatives, including 1,3,4-oxadiazole and pyrazoles, for their efficacy in tumor inhibition and toxicity assessment. These compounds showed varying degrees of anticancer activity, highlighting their potential in cancer treatment.

Glutaminase Inhibitors in Cancer Therapy : A study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors revealed that these compounds can inhibit cancer cell growth. This research signifies the importance of targeting specific enzymes in cancer therapy.

properties

IUPAC Name |

N-(3-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-3-11-22-13-19(17-9-4-5-10-18(17)22)25-14-20(23)21-15-7-6-8-16(12-15)24-2/h4-10,12-13H,3,11,14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBXPFFTBGKOAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481826.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2481829.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2481830.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2481832.png)

![(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine](/img/structure/B2481833.png)

![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2481834.png)

![N-(4-isopropylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2481846.png)

![2-[3-(1,2-Oxazol-4-yl)propyl]isoindole-1,3-dione](/img/structure/B2481847.png)